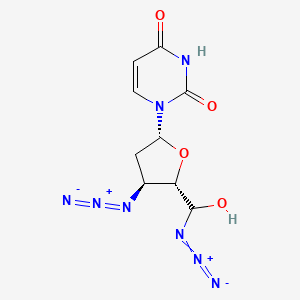

Uridine, 3',5'-diazido-2',3'-dideoxy-

描述

Contextualization of Nucleoside Analogues as Molecular Probes and Biological Tools

Nucleoside analogues are synthetic derivatives of the natural nucleosides that form the building blocks of DNA and RNA. jenabioscience.compensoft.net These molecules typically contain modifications to the sugar moiety or the nucleobase, which impart unique chemical and biological properties. jenabioscience.com In chemical biology, these analogues are invaluable as molecular probes to study the structure and function of nucleic acids, and as tools to perturb and investigate cellular processes like DNA replication and transcription. nih.gov

Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular enzymes, such as polymerases and kinases. nih.govnih.gov However, the modifications they carry can lead to specific outcomes, such as chain termination of a growing DNA or RNA strand, or the introduction of a reactive handle for further chemical modification. nih.gov This dual nature has established nucleoside analogues as a cornerstone of antiviral and anticancer therapies. nih.govjenabioscience.com For instance, compounds like Zidovudine (AZT) and Gemcitabine interfere with viral replication and cancer cell proliferation, respectively. nih.govjenabioscience.com

Significance of Azido-Functionalized Nucleosides in Contemporary Research

The introduction of an azido (B1232118) (-N₃) group into a nucleoside analogue represents a significant advancement in the field. The azide (B81097) group is a versatile and bioorthogonal functional group, meaning it is chemically stable and non-reactive with most biological molecules, yet it can participate in specific, highly efficient chemical reactions. acs.orgrsc.org This makes azido-functionalized nucleosides exceptional tools for a variety of applications. researchgate.net

The most prominent application of azido groups is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." rsc.orgbeilstein-journals.orgyoutube.comyoutube.com These reactions allow for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the azido-modified nucleoside after it has been incorporated into DNA or RNA. jenabioscience.comjenabioscience.com This enables researchers to visualize, track, and isolate specific nucleic acids in living cells. jenabioscience.comrsc.org Beyond their role in bio-labeling, azido-nucleosides themselves can exhibit potent biological activities, with compounds like 3'-azido-3'-deoxythymidine (AZT) being a prime example of a successful antiviral drug. nih.govresearchgate.net

Research Rationale for Investigating Uridine (B1682114), 3',5'-diazido-2',3'-dideoxy-

The hypothetical compound Uridine, 3',5'-diazido-2',3'-dideoxy- presents a compelling case for synthesis and investigation due to its unique bifunctional nature. The structure combines three key modifications, each with a well-established role in chemical biology:

2',3'-dideoxyribose: The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar is a classic modification that, upon incorporation into a nucleic acid chain, acts as a potent chain terminator for DNA polymerases. This is the foundational mechanism for many dideoxynucleoside antiviral drugs.

3'-Azido Group: This modification, famously present in AZT, also contributes to DNA chain termination. Furthermore, it serves as a bioorthogonal handle for click chemistry, allowing for the labeling and detection of the modified nucleic acid. nih.govresearchgate.net

5'-Azido Group: The replacement of the 5'-hydroxyl group with a second azido group introduces an additional site for bioorthogonal ligation. researchgate.net

The presence of two distinct azido groups at the 3' and 5' positions would theoretically allow for dual functionalization. This could enable the attachment of two different molecular probes, facilitating advanced applications such as:

Fluorescence Resonance Energy Transfer (FRET) studies: Attaching a FRET donor to one azide and an acceptor to the other could allow for the study of conformational changes in nucleic acids or their interactions with proteins.

Bifunctional Probes: One azide could be used to attach an affinity tag for purification, while the other is linked to a fluorescent reporter for imaging. nih.gov

"Double-headed" Nucleosides: The azido groups could be used to link to other nucleobases, creating complex structures to probe DNA repair mechanisms or protein-DNA interactions. nih.govbeilstein-journals.org

In essence, Uridine, 3',5'-diazido-2',3'-dideoxy- is envisioned as a highly versatile molecular tool, combining the properties of a DNA chain terminator with the potential for dual, independent chemical labeling.

Detailed Research Findings

While no specific research findings for Uridine, 3',5'-diazido-2',3'-dideoxy- are publicly documented, we can infer its potential properties and applications from studies on its constituent components and related molecules.

Research on 3'-azido-2',3'-dideoxynucleosides has extensively demonstrated their potent anti-HIV activity due to their ability to be phosphorylated by cellular kinases and subsequently incorporated into viral DNA by reverse transcriptase, leading to chain termination. nih.govnih.gov

Similarly, 5'-azido-modified nucleosides have been synthesized and utilized as precursors for 5'-amino-nucleosides or as building blocks for creating more complex molecular architectures. For example, the synthesis of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine has been reported, although it showed less potent biological activity compared to its 5'-hydroxyl and 5'-amino counterparts.

The synthesis of a diazido pyrimidine (B1678525) nucleoside would likely involve a multi-step process starting from uridine or a related derivative, employing standard nucleoside chemistry to first introduce the dideoxy functionality and then sequentially or simultaneously adding the azido groups via nucleophilic substitution of suitable leaving groups (e.g., tosylates or mesylates). pensoft.net

The investigation of such a molecule would focus on several key areas:

Synthesis and Characterization: Developing a robust synthetic route and fully characterizing the compound's chemical and physical properties.

Biochemical Evaluation: Testing its ability to be phosphorylated by cellular kinases and to act as a substrate for various DNA polymerases.

Antiviral/Anticancer Activity: Screening the compound for its efficacy against viral replication (e.g., HIV) and cancer cell proliferation.

Click Chemistry Applications: Demonstrating the ability to selectively functionalize the 3' and 5' azido groups and using the resulting conjugates in biological imaging or affinity purification experiments.

Data Tables

The following tables provide data for closely related and well-documented nucleoside analogues, which can serve as a reference for the expected properties of Uridine, 3',5'-diazido-2',3'-dideoxy-.

Table 1: Properties of Related Azido-Uridine Derivatives Data sourced from publicly available chemical databases and literature. The properties for the target compound are hypothetical.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3'-Azido-2',3'-dideoxyuridine (B1200160) | C₉H₁₁N₅O₄ | 253.22 | 3'-azido, 2',3'-dideoxy; known antiviral properties |

| 5'-Azido-2',5'-dideoxyuridine (B8305447) | C₉H₁₁N₅O₄ | 253.22 | 5'-azido, 2',5'-dideoxy; precursor for other derivatives |

| Uridine, 3',5'-diazido-2',3'-dideoxy- | C₉H₁₀N₈O₃ | 294.24 | Hypothetical bifunctional probe |

Table 2: Applications of Functional Groups in the Target Compound

| Functional Group | Position | Established Role in Chemical Biology |

| Azido (-N₃) | 3' | DNA chain termination; Bioorthogonal handle for click chemistry |

| Azido (-N₃) | 5' | Bioorthogonal handle for click chemistry; Precursor for 5'-amino group |

| Dideoxy | 2',3' | Potent DNA chain termination |

Structure

3D Structure

属性

CAS 编号 |

136466-27-8 |

|---|---|

分子式 |

C9H10N8O4 |

分子量 |

294.23 g/mol |

IUPAC 名称 |

1-[(2R,4S,5S)-4-azido-5-[azido(hydroxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10N8O4/c10-15-13-4-3-6(21-7(4)8(19)14-16-11)17-2-1-5(18)12-9(17)20/h1-2,4,6-8,19H,3H2,(H,12,18,20)/t4-,6+,7-,8?/m0/s1 |

InChI 键 |

KCPSFJPBWLVUDO-XKBRQERYSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |

规范 SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |

产品来源 |

United States |

Molecular Mechanisms and Biochemical Interactions of 3 ,5 Diazido 2 ,3 Dideoxyuridine Analogues

Interactions with Nucleic Acid Polymerases

The primary targets for many nucleoside analogues are nucleic acid polymerases, which are essential enzymes for viral replication and cellular proliferation.

Substrate Recognition and Incorporation by Viral Polymerases

Viral polymerases, such as the reverse transcriptases of retroviruses (e.g., HIV) or the RNA-dependent RNA polymerases of other viruses, are often the intended targets of nucleoside analogues. The ability of these enzymes to recognize and incorporate a modified nucleoside triphosphate into a growing nucleic acid chain is a critical determinant of the compound's antiviral activity. The structural similarity of the analogue to the natural nucleoside allows it to compete for the active site of the polymerase.

Substrate Recognition and Incorporation by Cellular Polymerases

A key factor in the therapeutic index of a nucleoside analogue is its selectivity for viral polymerases over host cellular DNA polymerases (e.g., α, β, γ, δ, ε). Ideally, the analogue is a poor substrate for cellular polymerases, minimizing toxicity to the host cell. The mitochondrial DNA polymerase γ is of particular concern, as its inhibition can lead to significant side effects. The structural modifications of the nucleoside analogue play a crucial role in this differential recognition.

Mechanisms of Chain Termination and Competitive Inhibition

Once the triphosphate form of a 3'-azido-dideoxynucleoside analogue is incorporated into a growing DNA or RNA chain, it acts as a chain terminator. The absence of a 3'-hydroxyl group prevents the formation of a 5' to 3' phosphodiester bond with the next incoming deoxynucleoside triphosphate, thus halting the elongation of the nucleic acid chain.

These analogues also act as competitive inhibitors, vying with the natural nucleoside triphosphates for the active site of the polymerase. The relative affinity of the analogue triphosphate for the polymerase compared to the natural substrate determines the potency of this competitive inhibition.

Enzymatic Metabolism and Activation Pathways

For a nucleoside analogue to exert its chain-terminating effect, it must first be converted into its active triphosphate form within the cell. This activation process is a multi-step enzymatic pathway.

Engagement with Nucleic Acid Synthesis Machinery

The molecular interactions of 3',5'-diazido-2',3'-dideoxyuridine and its analogues with the cellular machinery responsible for nucleic acid synthesis are central to their biochemical effects. These interactions can lead to the disruption of critical cellular processes, including the replication of DNA and the transcription of RNA, and can also perturb the delicate balance of intracellular nucleotide pools.

Disrupting DNA Replication and RNA Transcription

While detailed research specifically elucidating the mechanisms of 3',5'-diazido-2',3'-dideoxyuridine is limited, its structural similarity to other 3'-azido and 2',3'-dideoxynucleoside analogues allows for informed inferences about its mode of action. As a nucleoside analogue, it is anticipated to undergo intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor and a chain terminator during nucleic acid synthesis.

The primary mechanism by which related compounds, such as 3'-azido-3'-deoxythymidine (AZT), exert their effects is through the termination of DNA chain elongation nih.gov. After conversion to its 5'-triphosphate derivative, the analogue is incorporated into the growing DNA strand by DNA polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleoside analogue prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting further extension of the DNA chain nih.gov. It is highly probable that 3',5'-diazido-2',3'-dideoxyuridine, once anabolized to its triphosphate form, would follow a similar pathway of inhibiting DNA replication.

The potential for this compound to disrupt RNA transcription is also a consideration. Studies on analogous compounds, such as 3'-deoxyuridine (B14125) 5'-triphosphate, have demonstrated inhibitory effects on DNA-dependent RNA polymerases I and II nih.gov. This inhibition was found to be competitive with the natural substrates, CTP and UTP nih.gov. The presence of deoxyuridine in a DNA template has also been shown to have an inhibitory and mutagenic effect on transcription by T7 RNA polymerase and human RNA polymerase II researchgate.net. Given these findings with structurally related molecules, it is plausible that the triphosphate form of 3',5'-diazido-2',3'-dideoxyuridine could similarly interfere with the process of RNA transcription, although specific studies are required for confirmation.

Influence on Nucleotide Pool Homeostasis

The introduction of a nucleoside analogue such as 3',5'-diazido-2',3'-dideoxyuridine (also known as AzdU) into a biological system can significantly impact the homeostasis of the endogenous nucleotide pools. For these analogues to become active, they must be phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. This process consumes cellular phosphate (B84403) and kinase activity, potentially altering the concentrations of their natural counterparts.

The cellular metabolism of 3'-azido-2',3'-dideoxyuridine (B1200160) has been investigated, revealing its conversion into various phosphorylated derivatives. In human peripheral blood mononuclear cells, 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AzdU-MP) was the most abundant metabolite, indicating efficient initial phosphorylation sigmaaldrich.com. The formation of the corresponding 5'-diphosphate and 5'-triphosphate anabolites also occurred, though at substantially lower levels sigmaaldrich.com. Notably, the active 5'-triphosphate form was not detected in human bone marrow cells in one study, suggesting cell-type-specific metabolic pathways sigmaaldrich.com.

The accumulation of these phosphorylated analogues can create a competitive environment for the enzymes that utilize natural deoxynucleotides. The presence of AzdU and its phosphorylated derivatives can, therefore, disrupt the normal flux of nucleotide metabolism and the feedback mechanisms that regulate the synthesis and degradation of deoxynucleotide triphosphates (dNTPs). Furthermore, a novel metabolic pathway for AzdU has been identified, leading to the formation of 5'-O-diphosphohexose derivatives, which represents a previously unrecognized metabolic route for 2'-deoxyuridine (B118206) analogues sigmaaldrich.com. This unique metabolic fate further contributes to the compound's influence on the intricate network of nucleotide metabolism.

Table 1: Intracellular Metabolites of 3'-Azido-2',3'-dideoxyuridine (AzdU)

| Metabolite | Relative Abundance in Peripheral Blood Mononuclear Cells |

| 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AzdU-MP) | Predominant metabolite |

| 3'-azido-2',3'-dideoxyuridine-5'-diphosphate (AzdU-DP) | 10- to 100-fold lower than AzdU-MP |

| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP) | 10- to 100-fold lower than AzdU-MP |

| 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphohexose derivatives | Detected as novel metabolites |

Applications of Uridine, 3 ,5 Diazido 2 ,3 Dideoxy in Chemical Biology and Research Tools

Bioorthogonal Ligation Chemistries: Emphasis on Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group is a cornerstone of bioorthogonal chemistry, and the dual azido-functionality of Uridine (B1682114), 3',5'-diazido-2',3'-dideoxy- makes it a prime candidate for such applications.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is known for its high yield, reliability, and compatibility with a wide range of functional groups, often proceeding effectively in aqueous solutions.

The two azido (B1232118) groups in Uridine, 3',5'-diazido-2',3'-dideoxy- could potentially react with two separate alkyne-containing molecules, making it a valuable cross-linking agent. For instance, it could be used to link two different biopolymers or to attach two different reporter molecules to a single anchor point. The table below, derived from research on related azido-nucleosides, illustrates typical components in a CuAAC reaction.

| Reaction Component | Example | Function |

| Azido-Compound | 5-Azidomethyl-uridine | The nucleoside analog bearing the azide functional group. |

| Alkyne-Compound | A propargyl-modified protein or fluorophore | The molecule to be conjugated to the nucleoside. |

| Copper(I) Catalyst | In situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) | Catalyzes the cycloaddition reaction. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |

This table presents a generalized overview of CuAAC components based on established protocols for other azido-nucleosides.

A significant advantage of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is that it proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living cells. This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a triazole.

Uridine, 3',5'-diazido-2',3'-dideoxy- could be employed in SPAAC for in vivo labeling and imaging. For example, after potential incorporation into a biological system, the two azido groups could be targeted with different cyclooctyne-bearing reporter molecules, such as fluorophores or affinity tags, for multiplexed detection. Research on other azido-nucleosides has demonstrated the rapid and quantitative nature of SPAAC reactions. For instance, the reaction of 5-azidouridine with a cyclooctyne can be completed in under five minutes. nih.gov

The primary utility of the azido groups in Uridine, 3',5'-diazido-2',3'-dideoxy- is for bioconjugation and molecular labeling. These azido moieties serve as chemical "handles" that can be selectively reacted with a wide array of molecules functionalized with alkynes or cyclooctynes. This allows for the attachment of:

Fluorophores: For fluorescent imaging of nucleic acids or other target molecules.

Biotin (B1667282): For affinity purification and detection using streptavidin.

Drug Molecules: For targeted drug delivery.

Cross-linking Agents: To study molecular interactions.

The dual-azido nature of the compound would allow for the simultaneous or sequential attachment of two different molecules, enabling the creation of bifunctional probes.

Development of Molecular Probes and Sensors

The structural features of Uridine, 3',5'-diazido-2',3'-dideoxy- also lend themselves to the development of sophisticated molecular probes and sensors.

Photoaffinity labeling is a powerful technique used to identify and study biomolecular interactions. researchgate.net A photoaffinity probe contains a photoreactive group that, upon irradiation with light, forms a highly reactive species that covalently binds to nearby molecules. While the azide group itself can be photoreactive, more commonly, a dedicated photoreactive moiety like a diazirine is incorporated into the probe.

In the context of Uridine, 3',5'-diazido-2',3'-dideoxy- , one of the azido groups could be used as a point of attachment for a photoreactive group via click chemistry. The other azido group could be used to attach a reporter tag, such as biotin, for subsequent detection and purification of the cross-linked biomolecules. This would create a powerful tool for identifying the binding partners of this nucleoside analog within a cell.

The general workflow for such an application is outlined below:

| Step | Description |

| 1. Probe Synthesis | An alkyne-functionalized photoreactive group is attached to one of the azido groups of Uridine, 3',5'-diazido-2',3'-dideoxy- via click chemistry. |

| 2. Incubation | The resulting probe is introduced to a biological sample (e.g., cell lysate or live cells). |

| 3. Photo-irradiation | The sample is exposed to UV light, activating the photoreactive group and causing covalent cross-linking to interacting proteins. |

| 4. Lysis and Labeling | The cells are lysed, and an alkyne-functionalized reporter tag (e.g., biotin) is attached to the second azido group via click chemistry. |

| 5. Enrichment and Identification | The biotinylated protein-probe complexes are enriched using streptavidin beads and identified by mass spectrometry. |

This table describes a hypothetical workflow for a photoaffinity labeling experiment using a derivative of Uridine, 3',5'-diazido-2',3'-dideoxy-.

The azido groups on Uridine, 3',5'-diazido-2',3'-dideoxy- are ideal for the attachment of fluorophores for fluorescent imaging. Through either CuAAC or SPAAC, a fluorescent dye with a corresponding alkyne or cyclooctyne handle can be attached. The ability to attach two fluorophores to a single molecule could be advantageous for FRET (Förster Resonance Energy Transfer) studies or for creating probes with enhanced brightness.

Furthermore, some studies have shown that the triazole product formed from the reaction of an azido-nucleoside and a cyclooctyne can itself be fluorescent. nih.gov This "light-up" property, where the fluorescence is enhanced upon reaction, is highly desirable for live-cell imaging as it reduces background noise from unreacted probes. If Uridine, 3',5'-diazido-2',3'-dideoxy- were to be used with such a "fluorogenic" click reaction, it could serve as a powerful tool for real-time tracking of biological processes.

Probing Protein-Nucleic Acid Interactions

The azido groups present in Uridine, 3',5'-diazido-2',3'-dideoxy- serve as photo-activatable cross-linking agents. Upon irradiation with UV light, these azide moieties are converted into highly reactive nitrenes. nih.gov This transient species can readily form covalent bonds with nearby molecules, including the amino acid residues of proteins in close proximity to the modified nucleoside within a protein-nucleic acid complex.

This photo-cross-linking capability is instrumental in mapping the binding sites of proteins on DNA or RNA. researchgate.netnih.gov By incorporating this modified uridine into a nucleic acid sequence of interest, researchers can "capture" the transient interactions with binding partners. Subsequent analysis of the covalently linked complex, for instance, through mass spectrometry, can identify the specific protein and even the peptide regions involved in the interaction. This provides high-resolution insights into the architecture of protein-nucleic acid complexes, which is fundamental to understanding many cellular processes such as DNA replication, transcription, and repair. The principle is analogous to the use of diazirine-based photo-cross-linkers, which also generate reactive carbenes upon photolysis to covalently link to interacting proteins. researchgate.netnih.gov

Functionalization of Nucleic Acids

The modification of nucleic acids with specialized chemical groups is a cornerstone of modern molecular biology research. Uridine, 3',5'-diazido-2',3'-dideoxy- offers a unique platform for such functionalization, enabling the synthesis of nucleic acids with novel properties and applications. This can be achieved through both enzymatic and chemical synthesis methods.

The triphosphate form of Uridine, 3',5'-diazido-2',3'-dideoxy- can be recognized by certain DNA and RNA polymerases, allowing for its site-specific incorporation into a growing nucleic acid chain. A crucial feature of this modified nucleotide is the absence of a hydroxyl group at the 3' position, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide. Consequently, once incorporated, it acts as a chain terminator, halting further elongation of the nucleic acid strand.

This property is particularly useful in studies of enzymes that synthesize nucleic acids. For example, research on telomerase, an enzyme that adds telomeric repeats to the ends of chromosomes, has shown that 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates can act as potent inhibitors. Specifically, the guanosine (B1672433) analog, AZddGTP, was found to be significantly incorporated into the 3'-terminus of DNA by telomerase, leading to the cessation of DNA synthesis. scilit.com This highlights the potential of such 3'-azido modified nucleosides to serve as selective inhibitors and probes of polymerase activity. scilit.com

While direct studies on the enzymatic incorporation of the 5'-azido variant are less common, the presence of the 3'-azido group strongly suggests a role as a chain terminator. The efficiency of incorporation can vary depending on the specific polymerase used. For instance, studies with other modified deoxyuridine triphosphates have shown that polymerases like Vent (exo-) can efficiently incorporate a variety of modified nucleotides. nih.govnih.gov

Table 1: Research Findings on the Enzymatic Incorporation of Related Azido-Nucleotides

| Modified Nucleotide | Enzyme | Key Finding | Reference |

| 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP) | Telomerase | Potent inhibitor; significantly incorporated into the 3'-terminus of DNA, causing chain termination. | scilit.com |

| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate | HIV & SIV Reverse Transcriptases | Potent and selective inhibitor, acting as a competitive inhibitor with respect to dTTP. | nih.gov |

| 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | Telomerase | Known telomerase inhibitor. | scilit.com |

Chemical synthesis provides a robust and versatile method for incorporating modified nucleosides like Uridine, 3',5'-diazido-2',3'-dideoxy- at specific positions within an oligonucleotide sequence. The predominant method for this is solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.gov

To be used in an automated DNA or RNA synthesizer, the modified nucleoside must first be converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group (if present, though in this specific compound it is an azide) and attaching a reactive phosphoramidite group to the 3'-hydroxyl (again, an azide in this case, meaning the phosphoramidite would be attached at a different position, or a precursor with a 3'-OH is used and later converted to the azide). The synthesis of phosphoramidates of the related compound 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been reported, demonstrating the feasibility of creating such building blocks.

The general cycle of solid-phase oligonucleotide synthesis involves the sequential addition of these phosphoramidite monomers to a growing chain that is attached to a solid support. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Table 2: General Steps of Solid-Phase Oligonucleotide Synthesis

| Step | Description |

| Deblocking | Removal of the protecting group (e.g., DMT) from the 5'-hydroxyl of the support-bound nucleotide, preparing it for the next coupling reaction. |

| Coupling | Activation of the incoming phosphoramidite monomer (such as the one derived from Uridine, 3',5'-diazido-2',3'-dideoxy-) and its reaction with the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product. |

| Oxidation | Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. |

This process allows for the precise placement of the diazido-modified uridine within a custom-designed oligonucleotide sequence. The efficiency of the coupling step is critical for obtaining a high yield of the full-length product and can be influenced by factors such as the choice of activator.

The ability to generate oligonucleotides containing Uridine, 3',5'-diazido-2',3'-dideoxy- through either enzymatic or chemical methods provides researchers with powerful tools for a range of structural and mechanistic investigations.

Oligonucleotides containing this modification can be used to:

Map Protein Binding Sites: As discussed, the photo-reactive azido groups can be used to cross-link the oligonucleotide to its binding protein, allowing for the identification of the interaction interface.

Investigate Enzyme Mechanisms: The chain-terminating property of the 3'-azido group makes it an excellent tool for studying the mechanism of DNA and RNA polymerases. By observing where the polymerase stalls, researchers can gain insights into the enzyme's processivity and fidelity.

Probe Nucleic Acid Structure: The introduction of a modified nucleoside can influence the local structure of the DNA or RNA duplex. Biophysical techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy can be used to study these structural perturbations and understand how they might affect biological function. The design of nucleic acids with constrained conformations through such modifications is an active area of research for understanding their biological roles.

In essence, Uridine, 3',5'-diazido-2',3'-dideoxy- serves as a versatile molecular probe, enabling the elucidation of complex biological processes at the molecular level.

Structural Modifications and Analogue Research of Azidodideoxyuridines

Impact of Azido (B1232118) Group Positionality on Molecular Functionality

The strategic placement of azido groups on the dideoxyribose ring of uridine (B1682114) is a critical determinant of the resulting analogue's biochemical properties and therapeutic potential. d-nb.info The inherent characteristics of the azido group, including its size, linear geometry, and pseudohalogen nature, allow it to serve as a versatile functional group in the design of nucleoside analogues. mdpi.com

Comparative Analysis of 3'-Azido versus 5'-Azido Modifications

The differential positioning of an azido group at the 3' versus the 5' position of a dideoxynucleoside leads to distinct pharmacological profiles. The most well-known example is 3'-azido-3'-deoxythymidine (AZT), a potent anti-HIV agent. clinpgx.org The 3'-azido group in AZT, after intracellular phosphorylation to its 5'-triphosphate form, acts as a chain terminator for viral reverse transcriptase, thereby halting viral DNA synthesis. clinpgx.org The positioning of the azido group at the 3'-position is crucial for this mechanism of action.

In comparison, the introduction of an azido group at the 5'-position creates a different set of steric and electronic properties. While less common in clinically used antivirals, 5'-azido-modified nucleosides are valuable research tools. For instance, 5'-azido-2',5'-dideoxyuridine (B8305447) can be utilized in click chemistry reactions for the labeling and tracking of nucleic acids. nih.gov

A comparative pharmacokinetic study in mice between 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU) and AZT revealed similar half-life, total clearance, and steady-state volume of distribution for both compounds. nih.gov However, AzddU exhibited a greater brain-to-serum concentration ratio, suggesting potentially different central nervous system penetration characteristics. nih.gov Another study in monkeys also found similar pharmacokinetic profiles for AzddU and AZT, supporting the potential for clinical investigation of AzddU. nih.gov

| Compound | Position of Azido Group | Key Research Finding |

| 3'-azido-3'-deoxythymidine (AZT) | 3' | Acts as a chain terminator for HIV reverse transcriptase. clinpgx.org |

| 3'-azido-2',3'-dideoxyuridine (AzddU) | 3' | Shows similar pharmacokinetics to AZT in animal models. nih.govnih.gov |

| 5'-azido-2',5'-dideoxyuridine | 5' | Useful for bioorthogonal labeling of nucleic acids. nih.gov |

Role of Diazido Functionality in Multivalent Interactions

The presence of two azido groups, as in "Uridine, 3',5'-diazido-2',3'-dideoxy-", introduces the potential for multivalent interactions. Each azido group can participate in independent or cooperative binding events, or serve as a handle for bioorthogonal conjugation reactions. d-nb.info This diazido functionality allows for the creation of more complex molecular architectures through techniques like click chemistry, where the azido groups can react with alkynes to form stable triazole linkages. researchgate.net This enables the attachment of various moieties, such as fluorescent dyes, targeting ligands, or other therapeutic agents, to both the 3' and 5' positions of the nucleoside.

Modifications of the Uridine Base Moiety

Altering the pyrimidine (B1678525) base of uridine analogues provides another avenue to modulate their biological activity. nih.gov These modifications can influence factors such as enzyme recognition, metabolic stability, and base-pairing properties. nih.gov

Halogenation and Other Substitutions on the Pyrimidine Ring

The introduction of halogens, such as fluorine, bromine, or iodine, at the C-5 position of the pyrimidine ring is a common strategy in the design of anticancer and antiviral agents. nih.gov For example, the substitution of a hydrogen atom with fluorine at the 5-position of uracil (B121893) to create 5-fluorouracil (B62378) (5-FU) was a significant development in cancer chemotherapy. nih.gov The rationale for this substitution is based on the similar van der Waals radii of fluorine and hydrogen, which can lead to the inhibition of enzymes involved in nucleotide metabolism. nih.gov A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides in ionic liquids has been developed. elsevierpure.com

Other substitutions at the C-5 position, such as alkyl groups, have also been explored. For instance, 3'-azido-5-ethyl-2',3'-dideoxyuridine has demonstrated significant antimycobacterial activity. nih.gov

| Modification | Position | Rationale/Effect | Example |

| Fluorination | C-5 | Mimics hydrogen, can inhibit thymidylate synthase. nih.gov | 5-Fluorouracil |

| Bromination | C-5 | Alters electronic properties and potential for interactions. nih.gov | 5-Bromo-2'-deoxyuridine |

| Alkylation | C-5 | Can enhance biological activity. nih.gov | 3'-azido-5-ethyl-2',3'-dideoxyuridine |

Heterocyclic Ring Alterations and Their Biochemical Implications

Modifications to the heterocyclic pyrimidine ring itself can have profound biochemical consequences. One notable alteration is the isomerization of uridine to pseudouridine, where the glycosidic bond is between C5 of uracil and C1 of the ribose sugar, instead of the usual N1-C1 bond. wikipedia.org This C-C bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position, which can stabilize RNA structures. wikipedia.orgnih.gov

Another area of investigation involves the replacement of atoms within the pyrimidine ring. For instance, the synthesis of 2-thiouridine, where the oxygen at the 2-position is replaced by sulfur, alters the electronic properties of the base. umich.edu These modifications can influence codon recognition and the accuracy of protein translation. nih.gov

Stereochemical Considerations and Diastereomeric Analogs

The stereochemistry of nucleoside analogues is a critical factor influencing their biological activity. nih.gov Natural nucleosides exist in the D-configuration. However, research has shown that L-nucleoside analogues can also exhibit potent antiviral activity, sometimes with a more favorable toxicity profile. The synthesis and evaluation of various isomeric dideoxynucleosides have revealed that both D- and L-enantiomers can possess significant biological effects. nih.gov

The synthesis of diastereomeric analogs, where the stereochemistry at one or more chiral centers is altered, allows for a systematic exploration of the structure-activity relationship. researchgate.net For example, the synthesis of both D- and L-2'-azido-2',3'-dideoxy-4'-thiopyrimidine nucleosides has been reported, with these compounds showing activity against human cytomegalovirus (HCMV). nih.gov The specific spatial arrangement of the substituents, including the azido groups and the modified base, dictates how the molecule interacts with its biological targets.

Influence of Sugar Pucker Conformation on Biological Activity

The three-dimensional structure of the furanose ring in nucleoside analogues plays a pivotal role in their biological activity. The conformation of this sugar ring, often referred to as "sugar pucker," dictates the spatial orientation of the base and the phosphate-binding 5'-hydroxyl group, which in turn affects the molecule's ability to interact with viral enzymes like reverse transcriptase.

Research on a series of anti-HIV nucleoside analogues, including the related compound 3'-azido-2',3'-dideoxyuridine, has revealed a strong correlation between the preferred sugar ring conformation and antiviral activity. Analysis of the solid-state conformations of active anti-HIV nucleoside analogues has shown that they predominantly adopt a C3'-exo sugar pucker. This conformation places the 5'-hydroxyl group in an axial position, which is believed to be favorable for the subsequent phosphorylation steps required for the activation of the nucleoside analogue. In contrast, inactive analogues, such as 2',3'-dideoxyuridine, tend to favor a C3'-endo conformation, where the 5'-hydroxyl group is in an equatorial position.

The C3'-exo conformation is thought to position the 5'-hydroxyl group in a location that facilitates its interaction with cellular kinases, the enzymes responsible for converting the nucleoside into its active triphosphate form. This active form then competes with natural nucleotides for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. Therefore, the preference for a C3'-exo pucker is a key determinant of the biological activity of these nucleoside analogues.

| Compound | Predominant Sugar Pucker | 5'-OH Orientation | Reported Anti-HIV Activity |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | C3'-exo | Axial | Active |

| 3'-Azido-2',3'-dideoxyuridine | C3'-exo | Axial | Active |

| 2',3'-Dideoxyuridine | C3'-endo | Equatorial | Inactive |

| 2',3'-Dideoxyadenosine (B1670502) (ddA) | C3'-exo | Axial | Active |

| 2',3'-Dideoxycytidine (ddC) | C3'-exo | Axial | Active |

Synthesis and Evaluation of Epimers and Anomers

The stereochemistry of the substituents on the sugar ring is another critical factor influencing the biological activity of nucleoside analogues. The synthesis and evaluation of epimers (diastereomers that differ in configuration at only one stereocenter) and anomers (epimers that differ specifically at the anomeric carbon) are essential for understanding structure-activity relationships (SAR).

The synthesis of specific epimers and anomers of 3',5'-diazido-2',3'-dideoxyuridine requires highly stereoselective synthetic routes. Generally, the synthesis of such analogues starts from a suitable carbohydrate precursor or a pre-existing nucleoside. The introduction of the azido groups at the 3' and 5' positions can be achieved through nucleophilic substitution reactions, often involving the displacement of good leaving groups like tosylates or mesylates with an azide (B81097) salt. The stereochemical outcome of these reactions is crucial and can be influenced by the choice of reagents, solvents, and protecting groups.

For instance, the synthesis of the arabino- or xylo-epimers of an azidodideoxyuridine would involve inverting the stereochemistry at the C2' or C3' position, respectively, relative to the natural ribo-configuration. This can be accomplished through various chemical transformations, such as an SN2 reaction at the desired stereocenter.

Once synthesized, these stereoisomers are evaluated for their biological activity, typically through in vitro assays against relevant viruses. The evaluation of epimers and anomers of related azido-nucleosides has often revealed significant differences in their antiviral potency and cytotoxicity. For example, studies on 2'- and 3'-substituted 2',3'-dideoxyadenosine analogues have shown that the stereochemical orientation ("up" or "down") of the substituent has a profound impact on anti-HIV activity.

Future Directions and Emerging Research Avenues

Advancements in Bioorthogonal Chemistry for In Vivo Applications

The future utility of Uridine (B1682114), 3',5'-diazido-2',3'-dideoxy- is intrinsically linked to the evolution of bioorthogonal chemistry, particularly for in vivo applications where biocompatibility is paramount. nih.govresearchgate.net Bioorthogonal reactions are chemical ligations that can occur in living systems without interfering with native biochemical processes. cas.org The azide (B81097) groups on the 3' and 5' positions of the uridine analogue are ideal functional handles for such reactions.

A significant area of development is the refinement of copper-free click chemistry. nih.gov While the canonical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the cytotoxicity of copper has limited its application in living organisms. nih.govacs.org Consequently, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. nih.govsigmaaldrich.com SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic metal catalyst, making it highly suitable for dynamic imaging and labeling in live cells and even whole organisms. nih.govnih.gov

Future research will likely focus on optimizing SPAAC reagents to react with the two azide groups on Uridine, 3',5'-diazido-2',3'-dideoxy-. This could involve developing novel cyclooctynes with enhanced kinetics and water solubility for more efficient in vivo labeling. acs.org The presence of two azides on a single molecule opens up possibilities for sequential or differential labeling, where each azide could be targeted with a different bioorthogonal partner, a frontier in developing more complex biological probes. researchgate.net Furthermore, the translation of these bioorthogonal reactions from in vitro and cellular models to preclinical and potentially clinical settings is a major goal, with ongoing efforts to ensure the stability, reactivity, and non-perturbing nature of these chemical tools in a complex biological environment. nih.gov

Rational Design of Next-Generation Molecular Tools

The rational design of new molecular tools based on the Uridine, 3',5'-diazido-2',3'-dideoxy- scaffold is a highly promising research direction. nih.govcardiff.ac.uk Its structure as a dideoxynucleotide inherently destines it to act as a DNA chain terminator, a property famously exploited in Sanger sequencing. biostate.ai The addition of two azide groups provides a unique opportunity to create multi-functional probes.

One emerging avenue is the development of "dual-labeling" agents for advanced imaging and sequencing applications. After incorporation into DNA, the two azide groups could be "clicked" to different reporter molecules. For example, one azide could be attached to a fluorescent dye for imaging, while the second could be linked to a biotin (B1667282) tag for enrichment and pull-down experiments. This would allow for the simultaneous visualization and isolation of newly synthesized DNA fragments that have incorporated this specific terminator.

Another area of rational design involves using the diazido compound as a linchpin for constructing complex molecular architectures directly on a DNA strand. After chain termination, the two azides could serve as orthogonal handles to attach other biomolecules, nanoparticles, or drug payloads with high precision. This could be particularly useful in the fields of DNA nanotechnology and targeted drug delivery. The development of such tools will rely on a deep understanding of the structure-activity relationships of modified nucleosides and the enzymes that process them. acs.orgfrontiersin.org

Below is a table comparing common bioorthogonal reactions relevant to the functionalization of azide-modified nucleosides.

| Reaction | Reactants | Key Features | In Vivo Suitability |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High reaction rate, high specificity. | Limited by copper cytotoxicity. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, highly biocompatible. nih.gov | Excellent, widely used for in vivo imaging. sigmaaldrich.comacs.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics. | Excellent, one of the fastest bioorthogonal reactions. nih.gov |

| Staudinger Ligation | Azide + Phosphine (B1218219) | One of the first bioorthogonal reactions developed. | Limited by slower kinetics and potential side reactions of phosphine reagents. researchgate.net |

Interdisciplinary Research Integrating Synthesis, Biochemistry, and Imaging

Realizing the full potential of Uridine, 3',5'-diazido-2',3'-dideoxy- will require a highly interdisciplinary approach, combining expertise from synthetic chemistry, biochemistry, and advanced imaging. burleylabs.co.uk

Synthesis: The preparation of a dually modified nucleoside like this is non-trivial. Future research will focus on developing robust and scalable synthetic routes to produce high-purity Uridine, 3',5'-diazido-2',3'-dideoxy- and its triphosphate form, which is necessary for enzymatic incorporation into DNA. acs.orgrsc.org This may involve exploring both chemical and biocatalytic methods to achieve stereoselective modifications of the uridine scaffold. burleylabs.co.uk

Biochemistry: A critical area of investigation will be to understand how DNA polymerases interact with and incorporate Uridine, 3',5'-diazido-2',3'-dideoxy-triphosphate. Studies will be needed to determine the efficiency and fidelity of its incorporation by various viral and mammalian polymerases. frontiersin.orgcsuohio.edu This knowledge is crucial for its application as a selective chain terminator in different biological systems. Furthermore, the stability of the incorporated nucleoside and the resulting DNA strand will need to be assessed. umn.edu

Imaging: Once incorporated into DNA, the azide groups can be tagged with fluorescent probes for visualization. nih.gov Future research will leverage super-resolution microscopy techniques to track the fate of individual DNA strands terminated with this compound in real-time within living cells. This could provide unprecedented insights into processes like DNA replication, damage, and repair. nih.gov

This integrated approach, moving from molecule synthesis to cellular application and visualization, is essential for developing this compound into a reliable tool for molecular biology and biotechnology. nih.govnih.gov

Elucidating Novel Biochemical Pathways and Targets for Modified Nucleosides

Beyond its use as a labeling agent, Uridine, 3',5'-diazido-2',3'-dideoxy- has the potential to be a powerful tool for discovering and elucidating novel biochemical pathways. nih.govfrontiersin.org The introduction of a chain-terminating nucleoside analogue into a cell can trigger various cellular responses, providing a window into the complex machinery that maintains genomic integrity. bioengineer.org

One emerging research avenue is to use this compound to study DNA repair pathways. When DNA synthesis is prematurely terminated by the incorporation of this analogue, the cell may recognize the stalled replication fork as a form of DNA damage. By observing which repair proteins are recruited to these sites, researchers can gain new insights into the mechanisms that cells use to deal with replication stress. bioengineer.org The two azide groups could be used to pull down the entire complex of repair proteins for subsequent identification and analysis.

Furthermore, the study of how cells metabolize and process modified nucleosides is an active area of research. nih.gov Investigating the cellular uptake, phosphorylation to the active triphosphate form, and potential degradation pathways of Uridine, 3',5'-diazido-2',3'-dideoxy- could reveal new or alternative functions of nucleoside transporters and kinases. nih.gov This could lead to the identification of new drug targets for antiviral or anticancer therapies, where the modulation of nucleoside metabolism is a key strategy. nih.gov

The table below summarizes various classes of modified nucleosides and their primary research applications, placing Uridine, 3',5'-diazido-2',3'-dideoxy- within a broader context.

| Class of Modified Nucleoside | Example Compound | Key Feature | Primary Application |

|---|---|---|---|

| Chain-Terminating Analogues | Dideoxyadenosine (ddA) | Lacks a 3'-hydroxyl group. | DNA sequencing (Sanger method), antiviral drugs. biostate.ai |

| Bioorthogonal Labeling Analogues | 5-Ethynyl-2'-deoxyuridine (EdU) | Contains an alkyne group. | Metabolic labeling of newly synthesized DNA. nih.gov |

| Fluorescent Analogues | 2-Aminopurine | Intrinsically fluorescent. | Probing DNA/RNA structure and dynamics. |

| Therapeutic Analogues | Azidothymidine (AZT) | Azido (B1232118) group at the 3' position. | Antiviral (HIV) therapy. |

| Dual-Functional Analogues | Uridine, 3',5'-diazido-2',3'-dideoxy- | Chain-terminating and two azide groups. | Future tool for advanced labeling and pathway elucidation. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for producing Uridine, 3',5'-diazido-2',3'-dideoxy-?

- Methodological Answer : Synthesis typically involves selective protection and functionalization of the uridine backbone. For example, the 2' and 3' hydroxyl groups are replaced with azides via diazotransfer reactions under controlled conditions, using reagents like imidazole-1-sulfonyl azide. The 3',5'-diazido groups may require protection of the 5'-OH during synthesis to avoid side reactions, followed by deprotection . Purification often employs reverse-phase HPLC or silica-gel chromatography to isolate the target compound from intermediates.

Q. How is the structural integrity of Uridine, 3',5'-diazido-2',3'-dideoxy- validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) confirms the positions of azide substitutions and dideoxy modifications. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight verification. X-ray crystallography may resolve spatial arrangements of the diazido groups, though crystallization challenges may necessitate alternative techniques like computational modeling .

Q. What role does this compound play in nucleic acid chain termination studies?

- Methodological Answer : The dideoxy modification at the 2' and 3' positions prevents phosphodiester bond formation, making it a potential chain terminator in enzymatic reactions (e.g., DNA/RNA polymerases). Researchers can incorporate it into primer extension assays to study polymerase fidelity or to map nucleic acid sequences via termination signals, similar to Sanger sequencing principles .

Advanced Research Questions

Q. How do the 3',5'-diazido modifications influence interactions with nucleic acid-processing enzymes (e.g., exonucleases or repair enzymes)?

- Methodological Answer : Enzymatic assays (e.g., exonuclease III) can assess cleavage kinetics. The azide groups may sterically hinder enzyme binding or alter electrostatic interactions. For instance, studies on Mth212 homologs suggest that bulky substitutions near the active site disrupt uridine recognition pockets, reducing catalytic efficiency . Comparative studies using wild-type vs. modified nucleotides are critical to elucidate structure-activity relationships.

Q. Can the azide groups in Uridine, 3',5'-diazido-2',3'-dideoxy- be exploited for bioorthogonal labeling in live-cell imaging?

- Methodological Answer : Yes. The azides enable "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for fluorescent tagging or crosslinking. Researchers can incorporate the compound into RNA transcripts via in vitro transcription, then conjugate with alkyne-modified probes (e.g., Cy5) to track RNA localization or protein interactions in cellular systems . Optimization of reaction conditions (e.g., pH, copper concentration) is necessary to minimize cytotoxicity.

Q. What is the metabolic fate of this compound in pyrimidine salvage pathways?

- Methodological Answer : Radiolabeled (³H or ¹⁴C) versions of the compound can be used to trace uptake and degradation in cell cultures. Studies in Trypanosoma models indicate that dideoxy modifications block phosphorylation by thymidine kinase, preventing incorporation into DNA/RNA. Salvage pathway efficiency can be quantified via LC-MS detection of metabolites like uracil or β-alanine .

Q. How does Uridine, 3',5'-diazido-2',3'-dideoxy- affect RNA secondary structure and thermodynamic stability?

- Methodological Answer : UV melting curves and circular dichroism (CD) spectroscopy assess structural perturbations. The dideoxy backbone reduces ribose flexibility, potentially stabilizing A-form helices. Azide groups may introduce steric clashes in base pairing, which can be modeled using software like mfold or Rosetta. Experimental validation via gel-shift assays or SHAPE-MaP analysis is recommended .

Methodological Considerations

- Data Contradictions : Discrepancies in enzyme inhibition studies (e.g., exonuclease III activity vs. polymerase incorporation ) may arise from differences in assay conditions (ionic strength, cofactors). Replicate experiments under standardized protocols are essential.

- Experimental Design : For metabolic studies, include controls with unmodified uridine and azide-free analogs to isolate the effects of diazido groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。